molecular formula C11H15F2N3O2S B13715736 3-Amino-4-(4,4-difluoropiperidin-1-yl)benzenesulfonamide

3-Amino-4-(4,4-difluoropiperidin-1-yl)benzenesulfonamide

Cat. No.: B13715736
M. Wt: 291.32 g/mol
InChI Key: UEFLMXVQGLGUQV-UHFFFAOYSA-N
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Description

3-Amino-4-(4,4-difluoropiperidin-1-yl)benzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzenesulfonamide core substituted with an amino group and a difluoropiperidinyl moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4,4-difluoropiperidin-1-yl)benzenesulfonamide typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting appropriate starting materials under controlled conditions to introduce the difluoro substituents.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4,4-difluoropiperidin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions include nitro derivatives, reduced sulfonamides, and various substituted aromatic compounds.

Scientific Research Applications

3-Amino-4-(4,4-difluoropiperidin-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are effective.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4,4-difluoropiperidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoropiperidinyl moiety enhances its binding affinity and specificity, while the sulfonamide group contributes to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(4,4-difluoropiperidin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C11H15F2N3O2S

Molecular Weight

291.32 g/mol

IUPAC Name

3-amino-4-(4,4-difluoropiperidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C11H15F2N3O2S/c12-11(13)3-5-16(6-4-11)10-2-1-8(7-9(10)14)19(15,17)18/h1-2,7H,3-6,14H2,(H2,15,17,18)

InChI Key

UEFLMXVQGLGUQV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=C(C=C2)S(=O)(=O)N)N

Origin of Product

United States

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